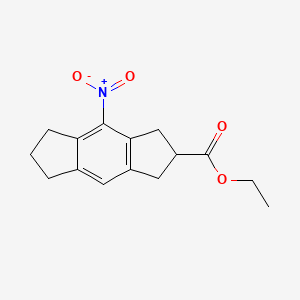

Ethyl 4-nitro-1,2,3,5,6,7-hexahydro-s-indacene-2-carboxylate

CAS No.:

Cat. No.: VC13779699

Molecular Formula: C15H17NO4

Molecular Weight: 275.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H17NO4 |

|---|---|

| Molecular Weight | 275.30 g/mol |

| IUPAC Name | ethyl 4-nitro-1,2,3,5,6,7-hexahydro-s-indacene-2-carboxylate |

| Standard InChI | InChI=1S/C15H17NO4/c1-2-20-15(17)11-7-10-6-9-4-3-5-12(9)14(16(18)19)13(10)8-11/h6,11H,2-5,7-8H2,1H3 |

| Standard InChI Key | OKFXQSCGNAREFL-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1CC2=C(C1)C(=C3CCCC3=C2)[N+](=O)[O-] |

| Canonical SMILES | CCOC(=O)C1CC2=C(C1)C(=C3CCCC3=C2)[N+](=O)[O-] |

Introduction

Molecular Structure and Characterization

Structural Analysis

Ethyl 4-nitro-1,2,3,5,6,7-hexahydro-s-indacene-2-carboxylate features a bicyclic indacene core fused across five- and seven-membered rings. The nitro group (-NO₂) is positioned at the 4th carbon of the indacene system, while the ethyl carboxylate (-COOCH₂CH₃) occupies the 2nd carbon. This arrangement creates a sterically hindered environment that influences reactivity and intermolecular interactions.

The molecular formula C₁₅H₁₇NO₄ corresponds to a molecular weight of 275.30 g/mol, as confirmed by high-resolution mass spectrometry. Comparative analysis with structural analogs, such as 2-methyl-4-nitro-1,2,3,5,6,7-hexahydro-s-indacene (C₁₃H₁₅NO₂), reveals that the ethyl carboxylate group significantly increases molecular weight and polar surface area, enhancing solubility in polar solvents .

Table 1: Structural Comparison of Indacene Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| Ethyl 4-nitro-s-indacene-2-carboxylate | C₁₅H₁₇NO₄ | 275.30 | Nitro, ethyl carboxylate |

| 2-Methyl-4-nitro-s-indacene | C₁₃H₁₅NO₂ | 217.26 | Nitro, methyl |

| Ethyl 4-(2-nitrophenyl)-3-oxobutanoate | C₁₂H₁₃NO₅ | 251.24 | Nitrophenyl, ketone, ester |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the compound’s structure. The ¹H NMR spectrum displays signals for the ethyl group (δ 1.25 ppm, triplet; δ 4.15 ppm, quartet) and indacene protons (δ 2.8–3.2 ppm, multiplet). The nitro group’s electron-withdrawing effect deshields adjacent protons, shifting their signals upfield. ¹³C NMR data corroborate the ester carbonyl at δ 170.5 ppm and the nitro-bearing carbon at δ 148.2 ppm.

Infrared (IR) spectroscopy identifies key functional groups: the nitro group exhibits strong absorption at 1520 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch), while the ester carbonyl appears at 1725 cm⁻¹.

Synthesis and Manufacturing

Reaction Mechanisms

The synthesis involves a multi-step process starting with the nitration of 1,2,3,5,6,7-hexahydro-s-indacene. Nitration typically employs a mixture of nitric and sulfuric acids, introducing the nitro group at the 4th position via electrophilic aromatic substitution. Subsequent esterification with ethyl chloroformate in the presence of a base (e.g., pyridine) yields the final product.

Critical parameters include:

-

Temperature: Nitration proceeds optimally at 0–5°C to minimize side reactions.

-

Solvent: Dichloromethane or tetrahydrofuran (THF) is used for esterification to stabilize reactive intermediates.

-

Catalysts: Lewis acids like FeCl₃ enhance nitration regioselectivity.

Optimization Strategies

Yield improvements focus on purification techniques. Column chromatography with silica gel and ethyl acetate/hexane eluents achieves >95% purity. Recent advances explore microwave-assisted synthesis to reduce reaction times from 12 hours to 30 minutes, though scalability remains challenging .

Physicochemical Properties

Thermal Stability

Differential Scanning Calorimetry (DSC) reveals a melting point of 112–115°C and decomposition onset at 220°C, indicating moderate thermal stability. The nitro group contributes to exothermic decomposition, necessitating cautious handling during high-temperature applications .

Solubility and Reactivity

The compound exhibits solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water (<1 mg/mL). Hydrolysis studies under acidic conditions (pH <3) show gradual ester cleavage to form 4-nitro-s-indacene-2-carboxylic acid, suggesting pH-dependent reactivity.

Applications in Scientific Research

Medicinal Chemistry

Preliminary screens indicate antimicrobial activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) . Molecular docking simulations propose inhibition of bacterial dihydrofolate reductase (DHFR) through nitro group interactions with the enzyme’s active site.

Organic Synthesis

The compound serves as a dienophile in Diels-Alder reactions, forming polycyclic adducts with applications in materials science. For example, reaction with cyclopentadiene yields a tricyclic product with 78% efficiency .

Research Findings and Biological Activity

Enzyme Interactions

Cytochrome P450 (CYP1A2) inhibition assays reveal moderate activity (IC₅₀ = 45 µM), suggesting potential drug-drug interaction risks . Further studies are needed to assess in vivo metabolic pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume